Methyl 3-(cyclohexylcarbamoyl)benzoate (CAS 925159-60-0): A Strategic Isophthalamide Scaffold in Advanced Drug Discovery
Methyl 3-(cyclohexylcarbamoyl)benzoate (CAS 925159-60-0): A Strategic Isophthalamide Scaffold in Advanced Drug Discovery
Executive Summary
In the landscape of modern medicinal chemistry, the rational design of aspartyl protease inhibitors relies heavily on privileged scaffolds capable of spanning complex enzyme active sites. Methyl 3-(cyclohexylcarbamoyl)benzoate (CAS 925159-60-0)[1] serves as a highly versatile, asymmetric isophthalamide building block. By providing a pre-installed hydrophobic cyclohexyl moiety and a chemoselectively addressable methyl ester, this intermediate accelerates the synthesis of potent P2-P3 ligands targeting HIV-1 protease and β-secretase (BACE-1)[2][3]. This technical guide provides a comprehensive analysis of the structural rationale, mechanistic utility, and synthetic functionalization of this critical scaffold.
Chemical Profile & Structural Rationale
The utility of CAS 925159-60-0 stems from its desymmetrized isophthalic acid core. Symmetrical bis-amides often suffer from poor physicochemical properties and off-target toxicity. The mono-ester, mono-amide configuration allows for the sequential, controlled construction of asymmetric inhibitors, which are vital for optimizing binding affinity and pharmacokinetics.
Quantitative Physicochemical Data
Table 1: Key Chemical Properties of CAS 925159-60-0[1][4]
| Property | Value |
| IUPAC Name | Methyl 3-(cyclohexylcarbamoyl)benzoate |
| CAS Registry Number | 925159-60-0 |
| Molecular Formula | C15H19NO3 |
| Molecular Weight | 261.32 g/mol |
| Hydrogen Bond Donors | 1 (Amide NH) |
| Hydrogen Bond Acceptors | 3 (Amide C=O, Ester C=O, Ester -O-) |
| Rotatable Bonds | 4 |
| Core Scaffold | Isophthalic acid monoester monoamide |
Causality in Design: The cyclohexyl group is not arbitrary; it is specifically selected for its optimal steric bulk and lipophilicity, allowing it to act as an anchor in the hydrophobic S2/S3 extended subsites of target proteases[2]. Concurrently, the methyl ester serves as a stable protecting group that can be orthogonally deprotected in the presence of the robust secondary amide, allowing for precise, unidirectional library synthesis.
Mechanistic Role in Protease Inhibition
Isophthalamide derivatives have revolutionized the design of non-peptidic protease inhibitors. When integrated into an inhibitor framework, the core benzene ring acts as a rigid spacer, projecting substituents into adjacent binding pockets with precise vector geometry.
HIV-1 Protease
In HIV-1 protease inhibitors, the isophthalamide carbonyl groups maintain strong hydrogen bonding networks with the backbone amide and side chain of Asp29[2]. The cyclohexyl ring derived from CAS 925159-60-0 is uniquely positioned to occupy the extended S2 subsite, a cavity formed by the hydrophobic side chains of Ile50′, Ala28, Val32, Ile47, and Ile84[2].
BACE-1 (β-Secretase)
For Alzheimer's disease therapeutics, BACE-1 inhibition is a primary target. Ab initio modeling demonstrates that isophthalamide-based scaffolds engage in critical hydrogen bonding, π–π stacking, and Van der Waals interactions within the BACE-1 active site[3]. The cyclohexyl moiety enhances cell permeability and blood-brain barrier (BBB) penetration compared to larger, more flexible aliphatic chains.
Molecular interactions of the isophthalamide scaffold within aspartyl protease active sites.
Synthetic Workflows & Functionalization Protocols
To utilize CAS 925159-60-0 in library generation, the methyl ester must be converted into a reactive electrophile for subsequent amidation. The following protocols are designed as self-validating systems to ensure high yield and purity.
Protocol 1: Chemoselective Saponification
Objective: Hydrolyze the methyl ester to the corresponding carboxylic acid without cleaving the cyclohexylamide. Rationale: Lithium hydroxide (LiOH) in a mixed aqueous-organic solvent system provides mild, highly controlled hydroxide delivery. The steric shielding of the cyclohexylamide prevents its hydrolysis under these conditions.
Step-by-Step Methodology:
-
Dissolution: Dissolve 10.0 mmol of Methyl 3-(cyclohexylcarbamoyl)benzoate in 30 mL of a THF/MeOH/H2O (3:1:1 v/v/v) mixture. Causality: THF solubilizes the starting material, while MeOH and H2O facilitate the dissolution of the inorganic base and stabilize the transition state.
-
Base Addition: Cool the reaction mixture to 0°C using an ice bath. Add LiOH·H2O (12.0 mmol, 1.2 eq) portion-wise. Causality: Operating at 0°C suppresses any potential side reactions and ensures absolute chemoselectivity for the ester over the amide.
-
Reaction Monitoring: Stir the mixture at room temperature for 4 hours. Monitor via TLC (Hexanes/EtOAc 1:1) and LC-MS.
-
Workup: Once the starting material is consumed, concentrate the mixture under reduced pressure to remove THF and MeOH. Dilute the aqueous residue with 20 mL of H2O and cool to 0°C.
-
Acidification: Dropwise add 1M HCl until the pH reaches 3.0. A white precipitate (3-(cyclohexylcarbamoyl)benzoic acid) will form.
-
Extraction & Isolation: Extract the aqueous layer with EtOAc (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo. Self-Validation: Analyze the product via 1H NMR. The complete disappearance of the distinct methyl ester singlet at ~3.90 ppm confirms quantitative conversion.
Protocol 2: Asymmetric Amide Coupling
Objective: Couple the resulting carboxylic acid with a secondary amine (e.g., a transition-state isostere) to form the final protease inhibitor. Rationale: Isophthalic acids can be sterically hindered. HATU is selected over EDC/HOBt due to its superior efficiency in forming the active 7-azabenzotriazole ester, which accelerates coupling and minimizes epimerization of any chiral centers on the incoming complex amine.
Step-by-Step Methodology:
-
Activation: Dissolve the carboxylic acid intermediate (5.0 mmol) in 15 mL of anhydrous DMF under an inert N2 atmosphere. Add DIPEA (15.0 mmol, 3.0 eq) followed by HATU (6.0 mmol, 1.2 eq).
-
Pre-activation Phase: Stir the mixture for 15 minutes at room temperature. Self-Validation: An aliquot analyzed by LC-MS should reveal the mass of the active HOAt-ester intermediate, confirming successful activation prior to amine addition.
-
Coupling: Add the target amine (5.0 mmol, 1.0 eq) dissolved in 5 mL of anhydrous DMF dropwise to the activated mixture. Stir for 12 hours at room temperature.
-
Quenching: Quench the reaction by adding 50 mL of saturated aqueous NaHCO3.
-
Purification: Extract with EtOAc (3 x 40 mL). Wash the organic layer extensively with 5% aqueous LiCl (to remove DMF) and brine. Purify the crude product via reverse-phase preparative HPLC (C18 column, MeCN/H2O gradient with 0.1% TFA).
Synthetic workflow for generating asymmetric isophthalamide inhibitors from CAS 925159-60-0.
Conclusion & Future Perspectives
Methyl 3-(cyclohexylcarbamoyl)benzoate (CAS 925159-60-0) is far more than a simple chemical catalog item; it is a rationally designed node in the synthesis of advanced therapeutics. Its structural asymmetry allows medicinal chemists to rapidly iterate through structure-activity relationship (SAR) campaigns, specifically targeting the S2 and S3 subsites of intractable aspartyl proteases. As computational modeling and machine learning continue to refine our understanding of enzyme-inhibitor dynamics[5], the demand for pre-validated, modular scaffolds like CAS 925159-60-0 will only increase.
References
- ChemicalBook.925159-60-0 CAS Manufactory. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEDT-MKIQlZ5bwEfNs9pOcFEr2w3Rs5yKiy6vvhQF6g9IVoRFpZOteCyMEO0yT6Fzz-OnnDbk1cO1IGg1zJzw3_GFhjhKg-yU8HvyyS5HxpciSxMXq4M9vl4lYVk-9IfZjZyBfJZ4qef8toI4-ZdEIu38gtbtH7bw==]
- Sigma-Aldrich.CAS 925159-60-0 | Methyl 3-(cyclohexylcarbamoyl)benzoate. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFi5p6c1ttct-7jNR2A5Y9yU7FrPQeAL2-abDDOk-tD72K5eC8oDY1oB0v5FxkSjQ2Cmgrn9r_b985m3yHgGRhnvEICQn34e2vBGwgsnfpWPggwAkb8L8YAhAksSmR_A_LHhznhu_-3l2pXm37HdmpuLsRIsSbBzK80NPaoM7nu6JN7CTdIQ_0lCYFJnbYprkfglrb7l2atCjlCfPy_804ShkQh7ZVg8kzQTuoR54IbbdSQo8T4ZqoedXSKVvxRrdTbNw==]
- Ghosh, A. K., et al.Design of novel HIV-1 protease inhibitors incorporating isophthalamide-derived P2-P3 ligands. Bioorganic & Medicinal Chemistry (NIH PMC). Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFT6Swtz4sNX9eFI9GK80SAg6JUsbCKzt2GEbCY94uETL3p2S_mi1MB6bun_zHbjSiM5RswhpSY8YRt13eK6O74j7-LsIHFy3mwkeUsptV2DIe-dcgBeHG2llZ5UL1eQsisM7lLkbbt8prfKw==]
- ResearchGate.Ab initio modeling of a potent isophthalamide-based BACE-1 inhibitor: Amino acid decomposition analysis. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFYMO-Uui2UZfQq65P6Xjh3Sp0YgnY5PqVKYrEipi9_Opi9lMbN0olbbi3sPwYFs2vet3qcSbdiGUoDCbuMLGiq3zh-AOZYQLxfdRZ_V6-_h8S0vYukIvvxIJhvYwoMCLxJQmNmmRbQxE-NtNAEexXRBvXbyaDnAEHtdlawnDLNjDi-QOdKXQM_jRNozwWCO14pWQLCLLPRFLRD-oKgclF48AGRhpcicyI4JdjQQCAs0iFxVRRQNINnIu5-yYF4jcnhpTWZ4VC256xo0w7cXrZspdfdyg==]
- ACS Omega.Classification of HIV-1 Protease Inhibitors by Machine Learning Methods. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF-V4zYxj4q6s03tjYfZLSqz8cuZByNU2yI3Q_-r4HlY7PwPuzbUb69GNGtpemHK34tmuEodookBjCLDIXuObSb29lhO2aq2RluJFlJT-bP27j0qAXgrlSOs03y8NCcHZWe_b-aeyqkuA4Wbg==]
Sources
- 1. CAS 925159-60-0 | Sigma-Aldrich [sigmaaldrich.com]
- 2. Design of novel HIV-1 protease inhibitors incorporating isophthalamide-derived P2-P3 ligands: synthesis, biological evaluation and X-ray structural studies of inhibitor-HIV-1 protease complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Methyl 3-(cyclohexylcarbamoyl)benzoate,925159-60-0-Chemicalbridge-Chemicalbridge [chemicalbridge.co.uk]
- 5. pubs.acs.org [pubs.acs.org]
